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Abstract

Quinoline-6-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile
building block in organic synthesis, particularly in the development of novel therapeutic agents.
Its unique chemical structure, featuring a reactive aldehyde group appended to the quinoline
scaffold, allows for diverse functionalization and the creation of complex molecules with
significant biological activities. This technical guide provides a comprehensive overview of the
physical and chemical properties of Quinoline-6-carbaldehyde, detailed experimental
protocols for its synthesis and purification, and an exploration of its applications in medicinal
chemistry and drug discovery.

Core Properties of Quinoline-6-carbaldehyde

Quinoline-6-carbaldehyde is a solid, typically appearing as a white to light yellow powder,
characterized by a range of distinct physical and chemical properties. These properties are
crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Data

A summary of the key quantitative data for Quinoline-6-carbaldehyde is presented in the
tables below for easy reference and comparison.
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Table 1: Identifiers and Molecular Properties

Property Value Source(s)

IUPAC Name quinoline-6-carbaldehyde [1]

6-Quinolinecarboxaldehyde, 6-
Synonyms o [2]
Formylquinoline

CAS Number 4113-04-6 [2]
Molecular Formula C10H7NO [1]
Molecular Weight 157.17 g/mol [1]
Canonical SMILES lc\l:iclzczzc:(c:C(c:czz)c:O) [1]

VUAOIXANWIFYCU-
InChlKey [1]
UHFFFAOYSA-N

Table 2: Physical Properties

Property Value Source(s)
Appearance White to light yellow powder [3]

Melting Point 74-75 °C [3]

Boiling Point 314.3 £ 15.0 °C at 760 mmHg [3]

Density 1.223 + 0.06 g/cm?3 [3]
Solubility Info.rmation not readily

available.
pKa 4.13+0.10 [3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of
Quinoline-6-carbaldehyde.
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Table 3: Spectroscopic Data

Technique

Key Features and
Observations

Source(s)

1H NMR

Chemical shifts are
concentration-dependent due
to 1t-1t stacking interactions
between quinoline rings.
Aromatic protons of the

quinoline scaffold typically

appear in the downfield region.

The aldehyde proton will
exhibit a characteristic singlet

at a high chemical shift.

[4]

13C NMR

The carbonyl carbon of the
aldehyde group will have a
characteristic resonance in the
downfield region (around 190
ppm). Aromatic carbons will
appear in the typical range for

quinoline systems.

[5](6]

FTIR

Characteristic peaks include
C=0 stretching of the
aldehyde, C=N stretching of
the quinoline ring, and C-H
stretching of the aromatic

rings.

[71(8]

Mass Spectrometry

The molecular ion peak is
expected at m/z 157.
Fragmentation patterns may
involve the loss of the formyl
group (-CHO) or other
characteristic fragments of the

quinoline ring.

[110]
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Synthesis and Purification

The synthesis of Quinoline-6-carbaldehyde can be achieved through established methods for
quinoline synthesis, followed by formylation, or by direct formylation of a pre-existing quinoline.
The Vilsmeier-Haack and Skraup-Doebner-von Miller reactions are prominent strategies.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
aromatic compounds. A plausible synthetic route involves the reaction of an appropriate N-
arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and
dimethylformamide).[2][11]

Materials:

¢ Substituted N-arylacetamide

e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF)

e Ice

e Sodium bicarbonate solution (saturated)
o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate
Procedure:

o Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a
stirrer, cool DMF in an ice bath. Slowly add POCIs dropwise while maintaining the
temperature below 10 °C. Stir the mixture for 30 minutes to an hour to ensure the complete
formation of the Vilsmeier reagent.
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o Formylation: Dissolve the N-arylacetamide in a minimal amount of DMF. Add this solution
dropwise to the pre-formed Vilsmeier reagent.

» Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-
10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and carefully pour
it onto crushed ice with vigorous stirring.

o Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium
bicarbonate solution until the effervescence ceases.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

e Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous magnesium sulfate.

e Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Column
Chromatography

Purification of the crude Quinoline-6-carbaldehyde is essential to obtain a high-purity product
for research and development purposes.

Recrystallization:

e Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable
one where the compound is sparingly soluble at room temperature but highly soluble at
elevated temperatures. Common solvents for similar compounds include ethanol, methanol,
and ethyl acetate.

e Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
If the solution is colored, treat it with activated charcoal. Filter the hot solution to remove any
insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice
bath to induce crystallization.
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« Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent,
and dry under vacuum.

Column Chromatography:
o Stationary Phase: Silica gel is a common choice for the purification of quinoline derivatives.

» Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl
acetate, is typically used. The optimal ratio should be determined by TLC analysis to achieve
good separation. To prevent peak tailing due to the basicity of the quinoline nitrogen, a small
amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

e Procedure: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent
and load it onto the column. Elute the column with the mobile phase, collecting fractions.
Monitor the fractions by TLC and combine those containing the pure product. Remove the
solvent under reduced pressure to obtain the purified Quinoline-6-carbaldehyde.

Chemical Reactivity and Applications in Drug
Development

The chemical reactivity of Quinoline-6-carbaldehyde is dominated by the aldehyde functional
group and the quinoline ring system. The aldehyde can undergo a variety of reactions,
including oxidation, reduction, and condensation, making it a valuable precursor for the
synthesis of a wide range of derivatives.

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities,
including antimicrobial, anticancer, and anti-inflammatory properties.[12] The quinoline scaffold
is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at
the 6-position provides a handle for further molecular modifications to modulate biological
activity.

Derivatives of quinoline carbaldehydes, such as thiosemicarbazones and hydrazones, have
shown promising results as enzyme inhibitors and potential therapeutic agents. For instance,
quinoline-based thiosemicarbazones have been investigated as inhibitors of topoisomerase lla,
an enzyme crucial for DNA replication in cancer cells.[13] Furthermore, quinoline hydrazone
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derivatives have been explored as inhibitors of enzymes like DNA gyrase and dihydrofolate
reductase, highlighting their potential as antibacterial agents.[14][15]

While specific signaling pathways directly modulated by Quinoline-6-carbaldehyde are not
extensively documented, its derivatives have been shown to interfere with key cancer-related
pathways by inhibiting enzymes such as protein kinases.[16]

Mandatory Visualizations
Experimental and Logical Workflows

To provide a clear visual representation of the processes described, the following diagrams
illustrate the synthetic and purification workflows, as well as a conceptual diagram of a classical
quinoline synthesis mechanism.
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Synthetic workflow for Quinoline-6-carbaldehyde.
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Purification workflows for Quinoline-6-carbaldehyde.
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Conceptual mechanism of the Skraup-Doebner-von Miller reaction.
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Conclusion

Quinoline-6-carbaldehyde is a compound of significant interest to the scientific community,
particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and
chemical properties, coupled with its versatile reactivity, make it an invaluable starting material
for the synthesis of complex heterocyclic compounds. The synthetic and purification methods
outlined in this guide provide a practical framework for obtaining high-purity Quinoline-6-
carbaldehyde. Further exploration of its derivatives is likely to yield novel compounds with
potent biological activities, contributing to the advancement of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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